molecular formula C24H18F3NO4 B14025196 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B14025196
M. Wt: 441.4 g/mol
InChI Key: DMTFGKGIANTPRI-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl-substituted phenyl ring, and an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Trifluoromethyl-Substituted Phenyl Ring:

    Coupling Reactions: The protected amino acid is coupled with the trifluoromethyl-substituted phenyl ring using peptide coupling reagents such as EDCI or DCC.

    Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the amino acid backbone.

    Reduction: Reduction reactions may target the carbonyl groups or the aromatic ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins due to its Fmoc-protected amino group.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Protein Engineering: Used in the modification of proteins to study structure-function relationships.

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid depends on its specific application. In peptide synthesis, it acts as a protecting group to prevent unwanted reactions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: Lacks the trifluoromethyl group.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylphenyl)acetic acid: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid imparts unique electronic and steric properties, making it distinct from similar compounds. This can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C24H18F3NO4

Molecular Weight

441.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C24H18F3NO4/c25-24(26,27)20-12-6-5-11-18(20)21(22(29)30)28-23(31)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,28,31)(H,29,30)/t21-/m1/s1

InChI Key

DMTFGKGIANTPRI-OAQYLSRUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=CC=C4C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4C(F)(F)F)C(=O)O

Origin of Product

United States

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